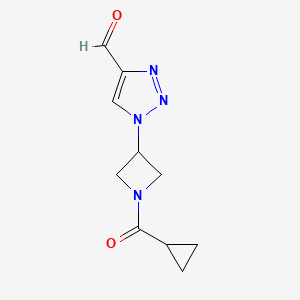

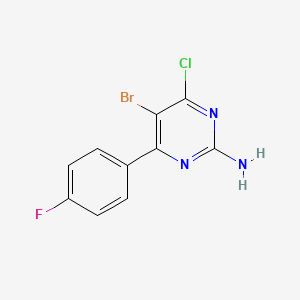

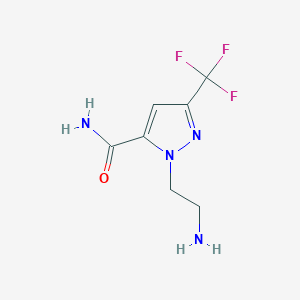

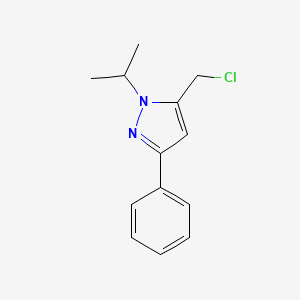

(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol

Übersicht

Beschreibung

The compound is a pyrazole derivative with a trifluoromethyl group and a cyclopropylmethyl group attached. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The trifluoromethyl group is a common functional group in organic chemistry, characterized by the presence of three fluorine atoms attached to a carbon atom . The cyclopropylmethyl group consists of a cyclopropane ring attached to a methyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, followed by the introduction of the trifluoromethyl and cyclopropylmethyl groups . Trifluoromethylation is a common reaction in organic chemistry and can be achieved through various methods, including radical trifluoromethylation . The synthesis of cyclopropylmethyl groups can be achieved through various methods, including reactions involving cyclopropanemethanol .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, along with the trifluoromethyl and cyclopropylmethyl groups . The C–F bond in the trifluoromethyl group is one of the strongest single bonds in organic compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the functional groups present in the molecule. For instance, the trifluoromethyl group could undergo various reactions, including C–F bond activation . The cyclopropylmethyl group could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, trifluoromethyl groups are known to influence the polarity, lipophilicity, and metabolic stability of compounds . The cyclopropyl group is a strained ring, which can influence the reactivity of the compound .Wissenschaftliche Forschungsanwendungen

Pyrazole Derivatives in Scientific Research

Synthesis and Bioevaluation : Pyrazoles, including derivatives similar to the compound , have been intensively studied for their diverse pharmaceutical and agrochemical activities. Innovative synthetic strategies have led to pyrazole derivatives exhibiting antimicrobial, antifungal, antiviral, and antioxidant properties. These compounds are synthesized through various methods, highlighting their potential in developing new therapeutic agents and agrochemical products (Sheetal et al., 2018).

Methanol as a Research Focus

Methanol in Energy Systems : Methanol's role as an energy carrier and its conversion into valuable products like hydrogen have been extensively reviewed. Advances in catalyst development and reactor technology aim to improve the efficiency and sustainability of hydrogen production from methanol, signifying its importance in the future hydrogen economy (G. García et al., 2021).

Biotechnological Applications of Methanotrophs : Methanotrophs, bacteria capable of using methane as a carbon source, offer a biological route to convert methane into methanol. This process has potential applications in producing single-cell proteins, biopolymers, and other valuable compounds, demonstrating an innovative approach to utilizing methane, a significant greenhouse gas, for producing methanol and other chemicals (P. Strong et al., 2015).

Methanol in Fuel Cells : The direct methanol fuel cell (DMFC) technology, which utilizes methanol as a fuel, highlights the importance of understanding methanol oxidation mechanisms. Research focuses on overcoming challenges like methanol crossover to enhance DMFC performance, emphasizing methanol's role in renewable energy technologies (A. Heinzel & V. M. Barragán, 1999).

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to inhibit sterol demethylase , a key enzyme involved in the biosynthesis of sterols in fungi. This suggests that (1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol may have a similar target.

Mode of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It is known to participate in radical trifluoromethylation of carbon-centered radical intermediates , which could be a potential interaction with its targets.

Biochemical Pathways

The trifluoromethylation process is known to affect carbon-centered radical intermediates . Additionally, cyclopropane biosynthesis involves enzymatic cyclopropanations , which could be relevant to the action of this compound.

Result of Action

Compounds with similar structures have shown remarkable inhibitory activities against certain fungi , suggesting that this compound may have similar effects.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[2-(cyclopropylmethyl)-5-(trifluoromethyl)pyrazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2O/c10-9(11,12)8-3-7(5-15)14(13-8)4-6-1-2-6/h3,6,15H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVFHPPGNKDGPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=CC(=N2)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.